molecular formula C7H8O B564329 Anisole-13C6 CAS No. 152571-52-3

Anisole-13C6

Cat. No.: B564329
CAS No.: 152571-52-3
M. Wt: 114.094
InChI Key: RDOXTESZEPMUJZ-WBJZHHNVSA-N
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Description

Anisole-13C6, also known as methoxybenzene-13C6, is an organic compound with the chemical formula 13C6H5OCH3. It is a stable isotope-labeled analog of anisole, where the benzene ring contains six carbon-13 isotopes. This isotopic substitution makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry .

Scientific Research Applications

Anisole-13C6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Anisole-13C6 would be similar to that of Anisole. The pyrolysis of Anisole consists of two elementary steps: the rate-determining unimolecular ether-bond fission to generate the fragmented product and an energized intermediate through the intramolecular proton transfer from the methoxy group to the phenyl .

Safety and Hazards

Anisole is flammable and can form explosive mixtures with air . It can irritate the eyes and respiratory system, hence necessitating safety measures during handling and storage . Chronic exposure might lead to more serious health effects .

Future Directions

Anisole is a promising candidate for use as a fluorescent tracer for gas-phase imaging diagnostics . It also has potential applications in sustainable hydroformylation, a major industrial process .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anisole-13C6 can be synthesized through the isotope exchange reaction of benzene with 13C-labeled methanol under acidic conditions. This method involves the reaction of benzene with 13C-labeled methanol in the presence of an acid catalyst to produce this compound .

Industrial Production Methods: The industrial production of this compound typically involves the same isotope exchange reaction but on a larger scale. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Anisole-13C6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce anisaldehyde or anisic acid.

    Reduction: Reduction of this compound can lead to the formation of methoxycyclohexane.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are employed.

Major Products Formed:

Comparison with Similar Compounds

    Anisole (Methoxybenzene): The non-labeled analog of Anisole-13C6, commonly used in organic synthesis.

    Phenol (Hydroxybenzene): Similar in structure but with a hydroxyl group instead of a methoxy group.

    Toluene (Methylbenzene): Contains a methyl group instead of a methoxy group.

Uniqueness of this compound: this compound is unique due to its isotopic labeling, which makes it an invaluable tool in research applications that require precise tracking of carbon atoms. This isotopic substitution allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds .

Properties

IUPAC Name

methoxy(1,2,3,4,5,6-13C6)cyclohexatriene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOXTESZEPMUJZ-WBJZHHNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675631
Record name 1-Methoxy(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.094 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152571-52-3
Record name 1-Methoxy(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 152571-52-3
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